

(R)-(+)-2-Phenyl-1-propanol physical properties

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Compound of Interest

Compound Name: (R)-(+)-2-Phenyl-1-propanol

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An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Phenyl-1-propanol

Introduction

(R)-(+)-2-Phenyl-1-propanol is a chiral alcohol of significant interest within the fields of organic synthesis and pharmaceutical development. Its importance lies in its role as a versatile chiral building block, or synthon, enabling the stereocontrolled synthesis of more complex, enantiomerically pure molecules. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Therefore, access to enantiopure starting materials like **(R)-(+)-2-Phenyl-1-propanol** is critical. A thorough understanding of its physical properties is the foundation for its effective use, from reaction setup and purification to analytical characterization and quality control. This guide provides a detailed examination of these properties and the experimental methodologies for their determination, offering both established data and the causal logic behind the protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. **(R)-(+)-2-Phenyl-1-propanol** is defined by its unique structural and stereochemical features.

Table 1: Chemical Identifiers for (R)-(+)-2-Phenyl-1-propanol

Identifier	Value	Source
IUPAC Name	(2R)-2-phenylpropan-1-ol	
CAS Number	19141-40-3	[1]
Molecular Formula	C ₉ H ₁₂ O	[2] [3] [4]
Molecular Weight	136.19 g/mol	[2] [3] [5]
Synonyms	(R)-(+)-β-Methylphenethyl alcohol	[2]

The molecule's key feature is the chiral center at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four different substituents: a hydroxymethyl group (-CH₂OH), a phenyl group (-C₆H₅), a methyl group (-CH₃), and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, these groups are ranked, and the resulting spatial arrangement is designated as (R). This specific three-dimensional architecture is responsible for the compound's ability to rotate plane-polarized light, a phenomenon known as optical activity, denoted by the "(+)" sign in its name.

Physicochemical Properties

The physical properties of a compound dictate the conditions required for its handling, purification, and use in synthesis. **(R)-(+)-2-Phenyl-1-propanol** is a colorless liquid under standard conditions.[\[2\]](#)[\[4\]](#) A summary of its key quantitative properties is presented below.

Table 2: Summary of Physical Properties for **(R)-(+)-2-Phenyl-1-propanol**

Property	Value	Conditions	Source
Boiling Point	110-111 °C	at 10 mmHg	[1][3][6][7]
Melting Point	-13 °C to -37 °C	[8][9]	
Density	0.975 g/mL	at 25 °C	[1][3][6][7]
Refractive Index	1.526 - 1.527	at 20 °C (D-line)	[1][3][6][8]
Solubility	Insoluble in water; Soluble in oils and ethanol	[2][4][10]	

These properties are fundamental for practical applications. The boiling point, significantly above room temperature but amenable to vacuum distillation, is crucial for purification. The density is useful for mass-to-volume conversions in process scale-up. The refractive index serves as a rapid, non-destructive preliminary check for purity. Finally, its solubility profile guides the choice of appropriate solvent systems for reactions, extractions, and chromatographic separations.

Experimental Determination of Key Physical Properties

The trustworthiness of experimental data hinges on robust and well-understood methodologies. The following sections detail the principles and standard protocols for measuring the most critical physical properties of **(R)-(+)-2-Phenyl-1-propanol**.

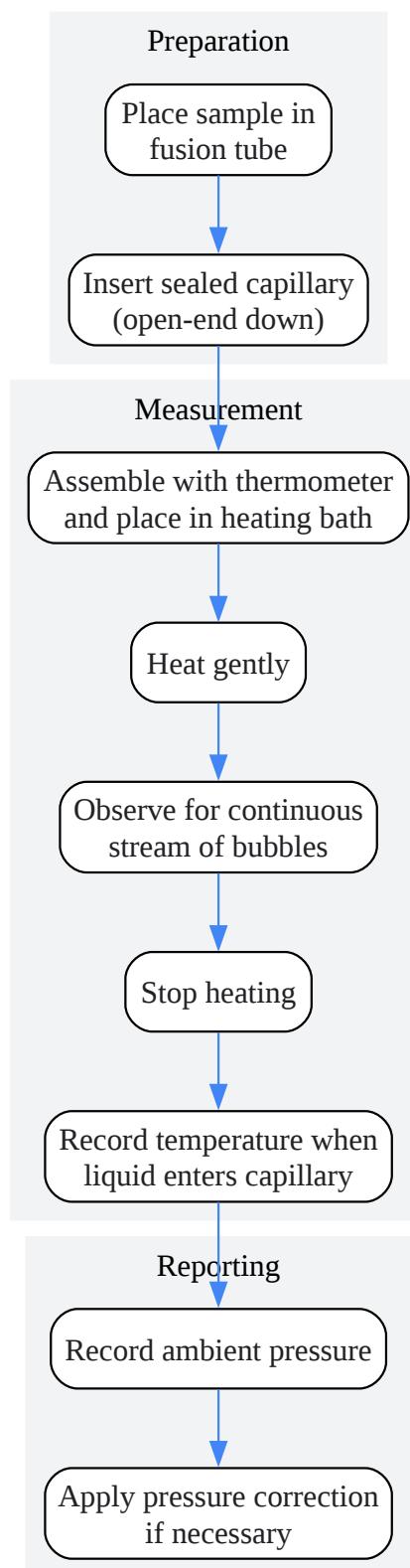
Boiling Point Determination (Micro-Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For pure substances, this temperature is constant during the phase change, making it a reliable criterion for identification and purity assessment. [12] Since boiling points are pressure-dependent, recording the pressure at which the measurement is taken is essential. The micro-boiling point method is ideal for research settings where sample volumes may be limited.[13]

Detailed Protocol:

- Sample Preparation: Place approximately 0.5 mL of **(R)-(+)-2-Phenyl-1-propanol** into a small-diameter test tube (e.g., a fusion tube).
- Capillary Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place the sealed capillary tube, open-end down, into the liquid in the test tube.
- Apparatus Setup: Attach the test tube to a thermometer using a wire or rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[13] The heating apparatus should allow for slow, controlled temperature increases.
- Observation: Heat the bath gently. Initially, a stream of bubbles will emerge from the capillary as trapped air expands.[13] As the temperature approaches the boiling point, this will transition to a rapid and continuous stream of vapor bubbles.
- Data Recording: When a continuous stream of bubbles is observed, stop heating. The bubbling will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the ambient pressure.[11][13]
- Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using a pressure nomograph.

Workflow Diagram: Micro-Boiling Point Determination



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Caption: Workflow for micro-scale boiling point determination.

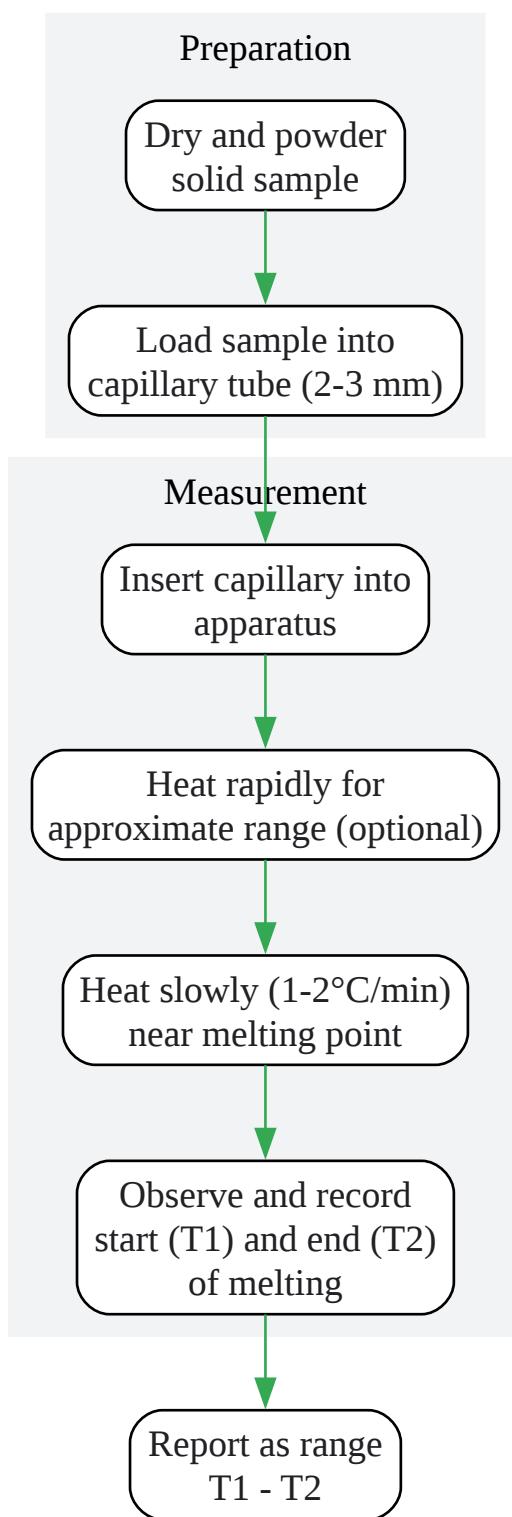
Melting Point Determination

Principle: While **(R)-(+)-2-Phenyl-1-propanol** is a liquid at room temperature, its melting point is a critical parameter. For substances that are solid at or near room temperature, the melting point is a primary indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically $<1^{\circ}\text{C}$), whereas impurities cause a depression of the melting point and a broadening of the range.^{[14][15]} This protocol is described for its general importance in characterizing organic compounds.

Detailed Protocol:

- Sample Preparation: Ensure the solid sample is completely dry and finely powdered.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus.^[16]
- Rapid Heating (Optional): For an unknown compound, first heat rapidly to determine an approximate melting point. Allow the apparatus to cool before proceeding.
- Careful Determination: Heat the block to a temperature about $15-20^{\circ}\text{C}$ below the expected melting point.
- Slow Heating: Decrease the heating rate to $1-2^{\circ}\text{C}$ per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
- Data Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Workflow Diagram: Capillary Melting Point Determination

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Caption: Workflow for determining melting point via the capillary method.

Optical Rotation Measurement

Principle: Optical rotation is the defining characteristic of a chiral compound. When plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of light is rotated.[17][18] The direction of rotation is denoted as dextrorotatory (+) for clockwise or levorotatory (-) for counter-clockwise.[17][18] The measured angle of rotation (α) is used to calculate the specific rotation $[\alpha]$, a standardized physical constant, using the Biot equation:

$$[\alpha] = \alpha / (c \times l)$$

where:

- $[\alpha]$ is the specific rotation.
- α is the observed rotation in degrees.
- c is the concentration in g/mL.[18][19]
- l is the path length of the polarimeter cell in decimeters (dm).[18]

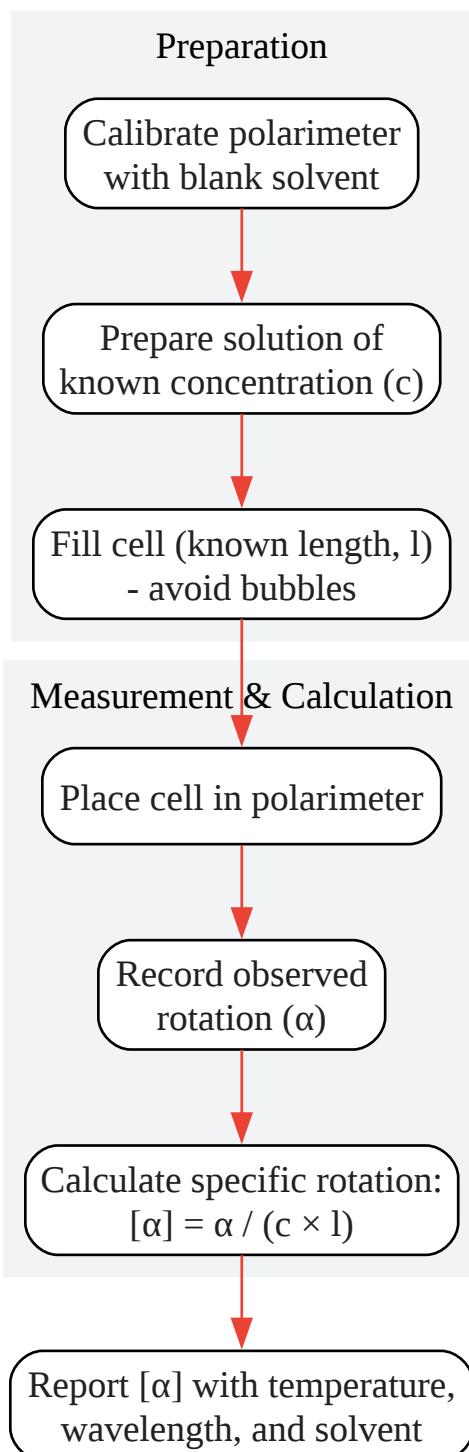
The measurement is highly dependent on temperature and the wavelength of light used (typically the sodium D-line, 589.3 nm), which must be reported.[18][20][21]

Detailed Protocol:

- Instrument Calibration: Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up. Calibrate the instrument by taking a zero reading with a cell filled with the pure solvent that will be used for the sample.[20]
- Solution Preparation: Accurately weigh a sample of **(R)-(+)-2-Phenyl-1-propanol** and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to create a solution of known concentration (c).
- Cell Filling: Carefully fill the polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path. The path length (l) of the cell is a known constant (e.g., 1.0 dm).

- Measurement: Place the filled cell in the polarimeter. Rotate the analyzer until the light field appears uniformly dim or evenly illuminated.[19]
- Data Recording: Read the observed angle of rotation (α) from the instrument's scale.[19] Take several readings and average them to minimize error. Note the temperature and the solvent used.
- Calculation: Use the Biot equation to calculate the specific rotation $[\alpha]$.

Workflow Diagram: Polarimetry Measurement

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Caption: Workflow for the determination of specific optical rotation.

Safety and Handling

(R)-(+)-2-Phenyl-1-propanol is classified as a combustible liquid with a flash point of 94 °C (201 °F).^{[3][10]} Standard laboratory precautions should be observed, including wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.^[3] Contact with skin and eyes should be avoided, and vapors should not be inhaled.^[6] It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.^{[10][22]}

Conclusion

The physical properties of **(R)-(+)-2-Phenyl-1-propanol** are not merely abstract data points; they are critical operational parameters that govern its application in synthetic and medicinal chemistry. Accurate determination of its boiling point, density, refractive index, and, most importantly, its specific optical rotation, is essential for ensuring the purity and stereochemical integrity of this valuable chiral intermediate. The protocols and principles outlined in this guide provide a framework for obtaining reliable and reproducible data, thereby upholding the scientific integrity required in research and drug development.

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